Home > Products > Screening Compounds P128454 > N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide - 1007084-80-1

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Catalog Number: EVT-2962331
CAS Number: 1007084-80-1
Molecular Formula: C23H18FN7O
Molecular Weight: 427.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It was synthesized via a reaction catalyzed by FeCl3-SiO2. []
  • Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor designed to target FLT3-ITD mutations prevalent in AML. []
  • Compound Description: BAY 41-2272 functions as a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator, inducing relaxation in ovine pulmonary artery. [] It also exhibits vasodilatory effects in corpus cavernosum tissue. []
  • Compound Description: This compound is characterized by a pyrazolo[3,4-b]pyridine core structure. It was synthesized through a microwave-assisted reaction of a substituted oxazolone with a phenylpyrazoleamine. []
  • Compound Description: This compound features a complex structure with a central eight-membered ring and a benzopyrazolodiazocine moiety. []
  • Compound Description: This molecule is characterized by a pyrazolo[3,4-b]pyridine core with a fluoro-substituted phenyl ring. []
  • Compound Description: This group includes acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and tri-substituted methanes, all incorporating the 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit. []
  • Compound Description: This category encompasses a range of derivatives synthesized as potential tyrosine kinase and thymidylate synthase inhibitors. []
  • Compound Description: These derivatives are designed as inhibitors of phosphoinositide 3-kinase and are relevant to inflammatory diseases. [, ]
  • Compound Description: This molecule consists of a complex structure featuring phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings. []
  • Compound Description: This class of compounds was investigated as potential CDK2 inhibitors for anticancer applications. []
  • Compound Description: These compounds are synthesized from β-O'-ethoxyethylidene) 5-amino-l//-pyrazole4caiboxhydrazides and primary amines. []
  • Compound Description: This series of compounds was explored as potential anticonvulsant agents, synthesized from phenylhydrazines and ethyletoxymethylenecyanoacetate. []
  • Compound Description: These compounds were used as starting materials to explore various reactions common to heterocyclic N-oxides. []
  • Compound Description: This category includes a diverse range of heterocyclic compounds synthesized from a common starting material, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. []
  • Compound Description: These three butylidene-linker model compounds were investigated for their conformational properties, particularly their folded conformations driven by intramolecular interactions. []
  • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity. []
  • Compound Description: This group of compounds was studied for their antitumor activity against the MCF-7 breast cancer cell line. []
  • Compound Description: This diverse group of heterocyclic compounds was synthesized using hydrazonoyl halides as key building blocks. []
  • Compound Description: This series of compounds, synthesized from various amines and pyrazolo[3,4-d]pyrimidine precursors, was investigated for their hydrogen-bonding patterns in their crystal structures. []
  • Compound Description: This set of compounds, derived from a common pyridylacetamide precursor, explores diverse pyrazole-containing heterocyclic scaffolds. []
  • Compound Description: This collection of heterocyclic compounds was synthesized utilizing a common enaminone intermediate. []
  • Compound Description: These compounds feature two pyrazolo[3,4-d]pyrimidine units connected by a pentamethylene linker. []
  • Compound Description: This study focused on analyzing the impact of linker length on the conformational properties of pyrazolo[3,4-d]pyrimidine-based molecules. []
  • Compound Description: This series of thienopyrimidine derivatives was investigated for its bactericidal activity, particularly against crop diseases. []
  • Compound Description: This collection of compounds was designed and synthesized to evaluate their antitumor activity, specifically against the MCF7 human breast adenocarcinoma cell line. []
  • Compound Description: This series of pyrazolo[3,4-d]pyrimidines was investigated for its anticancer and antioxidant properties. []
  • Compound Description: This diverse set of heterocyclic compounds was synthesized using 5-(1-pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine as a common building block. []
  • Compound Description: ASP5854 is a potent dual antagonist for adenosine A1 and A2A receptors, demonstrating efficacy in preclinical models of Parkinson's disease and cognitive impairment. []
  • Compound Description: This series of compounds was synthesized and evaluated for their vasodilator activity. []
  • Compound Description: These compounds were synthesized and tested for antimicrobial and antiviral activities. []
  • Compound Description: This study explored the synthesis and biological activity of two distinct heterocyclic series: thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and pyrazolo[3,4-c]pyrazoles. []
  • Compound Description: These compounds, BI 894416 and BI 1342561, are potent and selective spleen tyrosine kinase (SYK) inhibitors developed for treating severe asthma. They share similar structures, with the primary difference being the bicyclic moiety: a 2-methyl-2H-pyrazolo[4,3-c]pyridine in BI 894416 and a 2,3-dimethyl-2H-indazole in BI 1342561. []
  • Compound Description: These compounds (BCL, BCD, and BHM) are identified impurities found during the synthesis of Baricitinib, a Janus kinase inhibitor used for treating rheumatoid arthritis. []
  • Compound Description: These two compounds are selective PDGFR inhibitors that have shown potential for treating pulmonary arterial hypertension. []

Properties

CAS Number

1007084-80-1

Product Name

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide

Molecular Formula

C23H18FN7O

Molecular Weight

427.443

InChI

InChI=1S/C23H18FN7O/c1-15-11-20(28-21(32)12-16-5-3-2-4-6-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-7-17(24)8-10-18/h2-11,13-14H,12H2,1H3,(H,28,32)

InChI Key

XXAHBLHIZIOQKT-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.